tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione
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Overview
Description
Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . Heterocyclic compounds are widely distributed in nature and are key components of many natural and synthetic drugs .
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a complex arrangement of atoms and bonds. Detailed structural analysis typically requires techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Heterocyclic compounds can participate in a wide variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties could include things like melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthesis of Derivatives
This compound is used in the synthesis of various derivatives. For instance, a new series of enantiomerically pure 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxalines were synthesized for the first time from 1-fluoro-2-nitrobenzene and S-amino acids .
Inhibitor of Acetylcholinesterase
The compound has been evaluated for its biological activity as an acetylcholinesterase inhibitor. This makes it potentially useful in the treatment of diseases like Alzheimer’s, where there is a deficiency of acetylcholine .
Antioxidant Activity
Some derivatives of this compound have shown significant antioxidant activities. This property can be beneficial in various health conditions where oxidative stress plays a major role .
Antibacterial Activity
Certain derivatives of this compound have shown weak to moderate bioactivities against all tested Gram-positive bacteria, namely Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus .
Treatment of Autoimmune Diseases
Hexahydro-1H-pyrazino[1,2-a]pyrazine compounds have been found useful for the treatment of autoimmune diseases, including systemic lupus erythematosus or lupus nephritis. They act as inhibitors of TLRs 7, 8, and 9, which are considered as key nodes in a broad range of autoimmune and autoinflammatory diseases .
Research and Development of New Drugs
The compound is used in the research and development of new drugs. For instance, it has been used in the synthesis of novel pyrazino[1,2-a]indoles fused to heterocyclic systems .
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-b]pyridine derivatives have been reported to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
If we consider the similar compounds, they inhibit trka, a subtype of trks . This inhibition could potentially lead to a decrease in the proliferation and differentiation of cells .
Biochemical Pathways
Trks, which are potential targets of similar compounds, are known to trigger downstream signal transduction pathways (including ras/erk, plc-γ, and pi3k/akt) associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
A similar compound, referred to as compound c03, was reported to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . These properties could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been reported to inhibit the proliferation of certain cell lines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,6,7,8,9,9a-hexahydro-2H-pyrazino[1,2-a]pyrazine-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c11-6-4-9-7(12)5-3-8-1-2-10(5)6/h5,8H,1-4H2,(H,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVSPOJGBBOZGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C(=O)NCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione |
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